4-(4-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
4-(4-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorophenylamine with piperazine under controlled conditions to form the 2-chlorophenylpiperazine intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Benzylation: The sulfonylated intermediate undergoes benzylation with a benzyl halide to form the benzylated product.
Cyclization: Finally, the benzylated product is cyclized with a suitable reagent to form the pyridazinone core, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized
Properties
IUPAC Name |
5-[[4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-16-14-18(22(28)25-24-16)15-17-6-8-19(9-7-17)31(29,30)27-12-10-26(11-13-27)21-5-3-2-4-20(21)23/h2-9,14H,10-13,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSPYTVWHUHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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